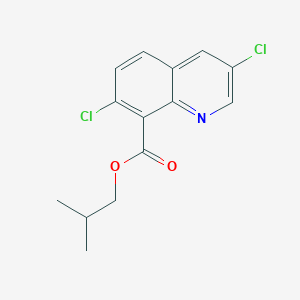
2-Methylpropyl 3,7-dichloroquinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 3,7-dichloroquinoline-8-carboxylate typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of isobutyl 3,7-dichloroquinoline-8-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: Isobutyl 3,7-dichloroquinoline-8-carboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals such as herbicides and pesticides.
作用机制
The mechanism of action of isobutyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Isobutyl 3,7-dichloroquinoline-8-carboxylate can be compared with other quinoline derivatives such as:
Quinclorac: A herbicide known for its selective action against certain weed species.
Chloroquine: An antimalarial drug with a well-established mechanism of action.
Quinoline-8-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: Isobutyl 3,7-dichloroquinoline-8-carboxylate stands out due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This unique structure allows for diverse applications and makes it a valuable compound for further research and development.
属性
CAS 编号 |
381686-75-5 |
|---|---|
分子式 |
C14H13Cl2NO2 |
分子量 |
298.2 g/mol |
IUPAC 名称 |
2-methylpropyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C14H13Cl2NO2/c1-8(2)7-19-14(18)12-11(16)4-3-9-5-10(15)6-17-13(9)12/h3-6,8H,7H2,1-2H3 |
InChI 键 |
RRFWOGWLJIBHIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
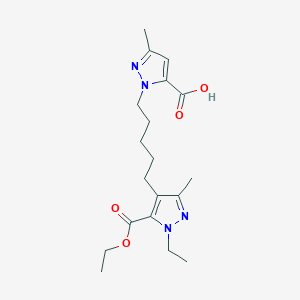
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
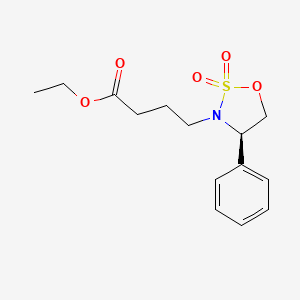
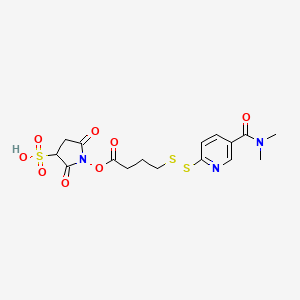

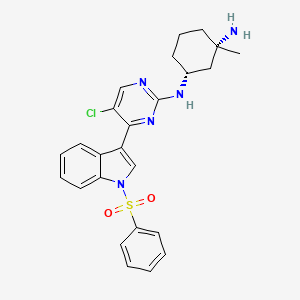
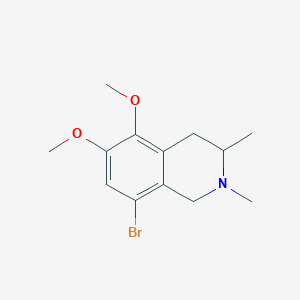
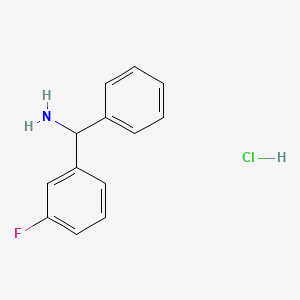
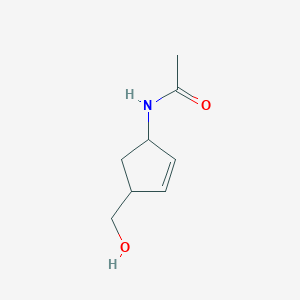
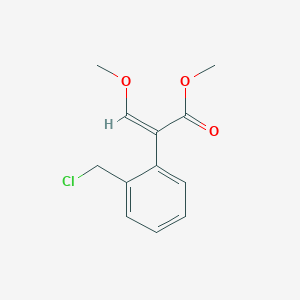
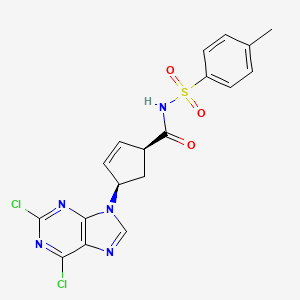
![7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B15062435.png)
